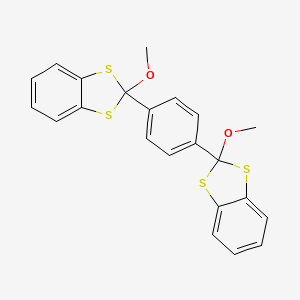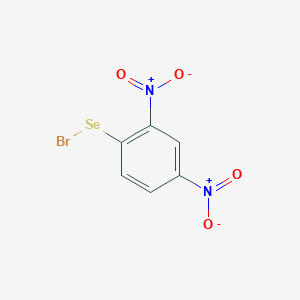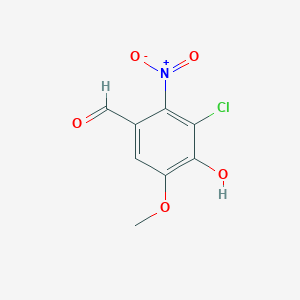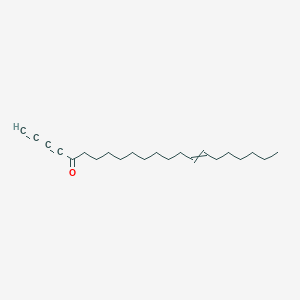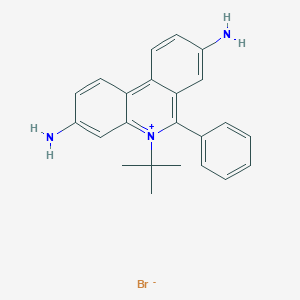![molecular formula C27H26N2O7 B14496116 N~2~-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine CAS No. 64145-75-1](/img/structure/B14496116.png)
N~2~-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine is a chemical compound with the molecular formula C27H26N2O7. It is known for its unique structure, which includes benzoyloxy groups attached to a phenyl ring, and is often used in various scientific research applications.
Métodos De Preparación
The synthesis of N2-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as benzoyl chloride and glutamine derivatives. Industrial production methods may involve optimization of these steps to increase yield and purity.
Análisis De Reacciones Químicas
N~2~-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N~2~-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine is utilized in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biochemical pathways and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N2-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.
Comparación Con Compuestos Similares
N~2~-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine can be compared with other similar compounds, such as:
- N~2~-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-asparagine
- N~2~-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamic acid
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of N2-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine lies in its specific combination of benzoyloxy groups and glutamine backbone, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
64145-75-1 |
|---|---|
Fórmula molecular |
C27H26N2O7 |
Peso molecular |
490.5 g/mol |
Nombre IUPAC |
(2S)-5-amino-2-[2-(3,4-dibenzoyloxyphenyl)ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C27H26N2O7/c28-24(30)14-12-21(25(31)32)29-16-15-18-11-13-22(35-26(33)19-7-3-1-4-8-19)23(17-18)36-27(34)20-9-5-2-6-10-20/h1-11,13,17,21,29H,12,14-16H2,(H2,28,30)(H,31,32)/t21-/m0/s1 |
Clave InChI |
DVXIEUXRDPEKED-NRFANRHFSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)CCN[C@@H](CCC(=O)N)C(=O)O)OC(=O)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)CCNC(CCC(=O)N)C(=O)O)OC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


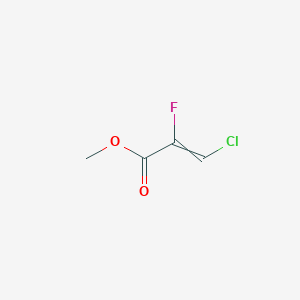
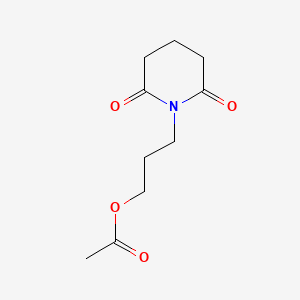
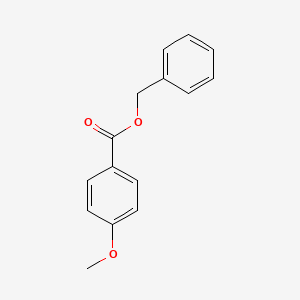
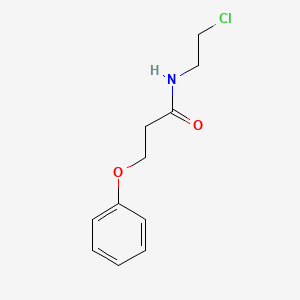

![4-[[4-(4-Carboxyanilino)-6-(diethylamino)-1,3,5-triazin-2-yl]amino]benzoic acid](/img/structure/B14496101.png)
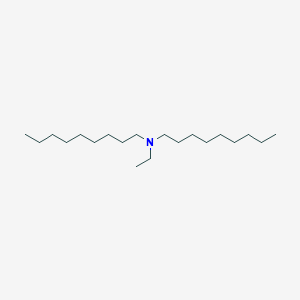
![3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14496120.png)
